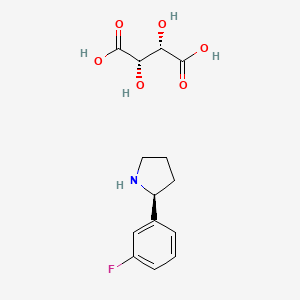

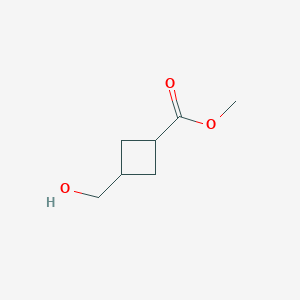

(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate

Overview

Description

(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a compound that has been widely studied in both synthetic chemistry and in scientific research applications. It is a member of the piperidine family and is composed of two carboxylic acid groups, an ethyl group, and a tert-butyl group. This compound is known for its ability to interact with a variety of molecules and has been used in a variety of scientific research applications. In

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate have been explored in various studies. For instance, a work by Çolak et al. (2021) focused on synthesizing 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate. This synthesis involved coupling with aromatic aldehydes to afford Schiff base compounds, characterized by FTIR, 1H and 13C NMR, and X-ray crystallography, demonstrating the importance of intramolecular hydrogen bonding in stabilizing these molecules (Çolak, Karayel, Buldurun, & Turan, 2021).

Synthetic Applications

Another study by Moskalenko and Boev (2014) described the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These synthons are promising for the preparation of diverse piperidine derivatives, highlighting the compound's role as a versatile intermediate in synthetic organic chemistry (Moskalenko & Boev, 2014).

Chemical Structure and Properties

The work on chemical structure analysis and properties, such as those by Boev, Moskalenko, Belopukhov, and Przheval’skii (2015), explored the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. These studies are crucial for understanding the molecular configurations and potential applications in developing pharmaceuticals and fine chemicals (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Molecular Structure Insights

Further insights into the molecular structure and potential applications are provided by Kolter, Rübsam, Giannis, and Nieger (1996), who studied the crystal structure of related compounds, showcasing the importance of hydrogen bonds and the protecting carbonyl group interactions in determining the molecular configuration (Kolter, Rübsam, Giannis, & Nieger, 1996).

Mechanism of Action

Hydrolysis of Esters

Esters can be hydrolyzed in both acidic and basic conditions . In acidic conditions, the ester is protonated to form a more reactive species that can be attacked by water molecules. This leads to the formation of a carboxylic acid and an alcohol . In basic conditions, the reaction is known as saponification. The ester is first attacked by a hydroxide ion. The alkoxide group is then displaced, leading to the formation of a carboxylate ion and an alcohol .

Pharmacokinetics of Esters

The pharmacokinetics of esters can vary greatly depending on their structure and the environment in which they are found. Factors such as the presence of certain enzymes, pH, and temperature can all influence how quickly an ester is metabolized .

properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDHGBVAOBPLIY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855935 | |

| Record name | 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917344-15-1 | |

| Record name | 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)